Critical Structural Role in Dual Mcl-1/Bfl-1 Inhibitor Scaffolds
2-(2,5-Dichlorophenyl)-5-methylbenzoic acid is the essential core scaffold for a series of dual Mcl-1 and Bfl-1 inhibitors, with its specific substitution pattern being critical for biological activity [1]. While precise IC50/Ki values for this exact precursor are not reported, the study demonstrates that related 2,5-substituted benzoic acid analogs achieve equipotent binding to Mcl-1 and Bfl-1, a key differentiation from selective Mcl-1 inhibitors [1]. This dual inhibition profile is hypothesized to offer broader anti-cancer coverage and combat resistance more effectively than single-agent therapies [1]. This compound serves as the key intermediate for generating the active pharmaceutical ingredient, Compound 19, which demonstrated in vivo tumor growth inhibition in an OPM-2 multiple myeloma xenograft model [1].
| Evidence Dimension | Scaffold Activity and Function |
|---|---|
| Target Compound Data | Core scaffold for dual Mcl-1/Bfl-1 inhibitors; equipotent binding observed in related 2,5-substituted analogs. |
| Comparator Or Baseline | Selective Mcl-1 inhibitors (e.g., S63845, AMG 176) |
| Quantified Difference | Dual Mcl-1/Bfl-1 inhibition vs. selective Mcl-1 inhibition |
| Conditions | Biochemical binding assays (TR-FRET), cell viability assays (e.g., OPM-2, H929 cells), and in vivo xenograft models. |
Why This Matters
Procurement of this specific building block enables research into a distinct dual-inhibition mechanism that may overcome resistance seen with single-target agents, offering a unique avenue for anti-cancer drug development.
- [1] Kump, K. J., Miao, L., Mady, A. S., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry, 63(5), 2489-2510. View Source
